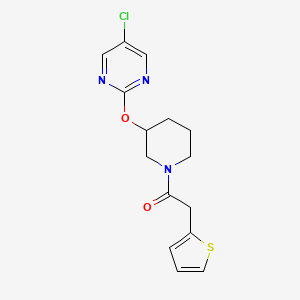

![molecular formula C13H11FN4O B2599229 2-Fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether CAS No. 861207-30-9](/img/structure/B2599229.png)

2-Fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 2-fluoro-4-methylphenyl group and a methyl ether group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structure of [1,2,4]triazolo[1,5-a]pyrimidines . It likely contains a [1,2,4]triazolo[1,5-a]pyrimidine core with a 2-fluoro-4-methylphenyl group and a methyl ether group attached .Aplicaciones Científicas De Investigación

Cyclocondensation Reactions

Cyclocondensation of related triazolopyrimidine compounds has been investigated, leading to the formation of novel compounds with potential applications in medicinal chemistry and organic synthesis. For example, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied for producing compounds with specific structural configurations, useful in synthesizing new chemical entities (Desenko et al., 1998).

Molecular Probes and Receptor Antagonists

Derivatives of triazolopyrimidine, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, have been developed as high-affinity and selective antagonists for specific receptors, such as the human A(2A) adenosine receptor. These compounds serve as molecular probes for studying receptor biology, signaling pathways, and potential therapeutic targets (Kumar et al., 2011).

Antibacterial Activity

Novel derivatives containing the triazolopyrimidine ring have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).

Antifungal Agents

The synthesis process of compounds like voriconazole, which contains a triazole moiety similar to the compound of interest, demonstrates the importance of these chemical entities in creating broad-spectrum antifungal agents. The detailed study of stereochemistry in synthesis highlights the compound's relevance in pharmaceutical manufacturing (Butters et al., 2001).

Antitumor and Anticancer Agents

Compounds with triazolopyrimidine structures have been explored for their unique mechanisms of tubulin inhibition, making them potent anticancer agents. Their ability to promote tubulin polymerization in vitro without binding competitively with paclitaxel suggests a novel mechanism of action against cancer cells (Zhang et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c1-8-6-18-13(15-7-16-18)17-12(8)9-3-4-11(19-2)10(14)5-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWKDOLTWGBDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=N2)N=C1C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325856 |

Source

|

| Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861207-30-9 |

Source

|

| Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide](/img/structure/B2599148.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2599150.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2599151.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2599153.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599154.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2599155.png)

![1-(4-bromophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2599158.png)

![1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2599161.png)

![(E)-2-(5-Amino-1,3-dihydropyrazole-2-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2599162.png)

![1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599164.png)